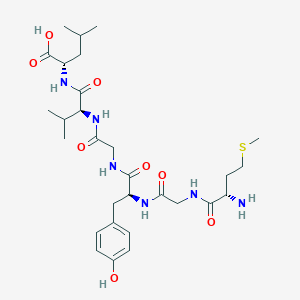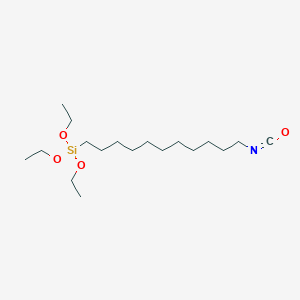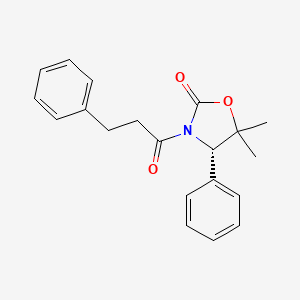![molecular formula C15H9NO B12552134 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile CAS No. 150508-73-9](/img/structure/B12552134.png)
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is an organic compound characterized by the presence of a hydroxyphenyl group and a benzonitrile moiety connected via an ethynyl linkage. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile typically involves the Sonogashira coupling reaction. This reaction is performed between 4-iodobenzonitrile and 4-ethynylphenol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as efficient recovery and recycling of catalysts.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Hydroxyphenyl)ethynyl]benzonitrile is utilized in several scientific research domains:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the preparation of advanced materials and as a test compound for cross-coupling reactions.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
4-Ethynylbenzonitrile: Lacks the hydroxyphenyl group, making it less versatile in hydrogen bonding studies.
4-Hydroxybenzonitrile: Lacks the ethynyl linkage, reducing its reactivity in cross-coupling reactions.
Uniqueness: 4-[(4-Hydroxyphenyl)ethynyl]benzonitrile’s combination of a hydroxyphenyl group and an ethynyl linkage provides unique reactivity and interaction capabilities, making it a valuable compound in various research fields.
Properties
CAS No. |
150508-73-9 |
|---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C15H9NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h3-10,17H |
InChI Key |
SFXWUCDQLZMNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)

![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)

![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)



